Human placental lactogen is a polypeptide hormone primarily produced by the placenta during pregnancy. It plays a crucial role in regulating maternal metabolism and fetal growth, acting as a growth hormone and contributing to the metabolic adaptations necessary for pregnancy. Human placental lactogen is synthesized predominantly by the syncytiotrophoblast layer of the placenta and is released into both maternal and fetal circulations, influencing various physiological processes.
Human placental lactogen is synthesized in the placenta, specifically by the syncytiotrophoblast cells, which are the outer layer of cells in the placenta that come into direct contact with maternal blood. The levels of human placental lactogen in maternal blood are positively correlated with placental mass and fetal birth weight, particularly in pregnancies affected by conditions such as maternal diabetes .
Human placental lactogen is classified as a member of the placental lactogen family, which includes similar hormones found in other mammals. It is categorized under polypeptide hormones due to its proteinaceous structure and function in hormonal signaling.
The synthesis of human placental lactogen occurs through ribosomal translation of messenger RNA derived from placental cells. Studies have demonstrated that both membrane-bound and free polyribosomes are involved in producing this hormone. The synthesis can be quantified using cell-free systems that incorporate polysomes isolated from term placentas.
Human placental lactogen consists of a single polypeptide chain with a molecular weight of approximately 22 kDa. Its structure is characterized by several alpha-helices and beta-sheets, typical for proteins in this family.
Human placental lactogen participates in various biochemical reactions within the body, primarily related to metabolic processes. It influences glucose metabolism and lipid mobilization, facilitating energy availability for both the mother and fetus during pregnancy.
Human placental lactogen exerts its effects primarily through binding to growth hormone receptors present on various tissues, including adipose tissue and liver cells. This binding activates signaling cascades that lead to increased insulin sensitivity and enhanced lipolysis.
Human placental lactogen has several applications in medical research and clinical settings:
Placental Lactogen I (PL-I) belongs to the prolactin/growth hormone (PRL/GH) gene family. In rodents, PL-I genes are located on chromosome 13, arising from lineage-specific duplications of the Prl gene. The genomic cluster includes multiple paralogous genes (PL-I, PL-II) and non-lactogenic variants, organized within a ~50 kb region [3] [8]. This compact arrangement facilitates coordinated expression during pregnancy. In humans, the homologous growth hormone/placental lactogen (GH/PL) cluster resides on chromosome 17q22-24, spanning five genes (GH1, GH2, CSH1, CSH2, CSHL1) [2] [7]. PL-I’s promoter region contains conserved regulatory elements, including binding sites for transcription factors like Sp1, which are critical for placental-specific expression [1].
Table 1: Genomic Characteristics of PL-I Across Species
Species | Chromosomal Location | Gene Symbol | Paralogs | Key Regulatory Elements |
---|---|---|---|---|
Mouse | Chromosome 13 | Pl1 | PL-Iv, PL-II | GATA, Sp1, C/EBPβ |
Rat | Chromosome 17 | Prl7a1 | PL-II | TEF-1, enhancer domains |
Human | Chromosome 17q22-24 | CSH1/2 | GH-V, CSHL1 | Placental-specific enhancer |
PL-I emerged from Prl gene duplications occurring independently in different mammalian lineages after their divergence ~100 million years ago. Rodents (e.g., mice, rats) evolved PL-I and PL-II genes, while primates developed chorionic somatomammotropin (CSH) genes [3] [8]. Ruminants like sheep and cattle lack PL-I but express prolactin-related proteins (PRPs) derived from earlier duplications. This mosaic evolutionary pattern correlates with placental invasiveness: species with hemochorial placentas (e.g., rodents, primates) retained lactogenic genes to support nutrient allocation, while epitheliochorial placentas (e.g., pigs, horses) lost them [3].
Phylogenetic analyses reveal that PL-I shares a common ancestor with PRL and GH. Sequence homology between rodent PL-I and PRL exceeds 80%, while similarity to GH is ~60% [8]. Key structural motifs are conserved:
PL-I is a single-chain polypeptide of 191–199 amino acids (species-dependent), with a molecular weight of ~22–25 kDa. Its tertiary structure comprises four antiparallel α-helices arranged in an up-up-down-down topology, stabilized by two conserved disulfide bonds: Cys53–Cys164 and Cys181–Cys189 (mouse numbering) [4] [8]. This architecture creates a functional binding epitope in helix 4 that interacts with PRLR/GHR dimers. Unlike human PL, rodent PL-I lacks a third disulfide bond, reducing its receptor-binding promiscuity [8].
PL-I is typically non-glycosylated, distinguishing it from placental PRL-like proteins in other species (e.g., ruminant PRPs). The absence of N-linked glycosylation sites in rodent PL-I enhances:
PL-I expression is placental-specific due to hypomethylation of CpG islands in its promoter. Key findings:
Table 2: Epigenetic Modifiers Regulating PL-I Expression
Epigenetic Mechanism | Enzymes/Effectors | Effect on PL-I | Functional Outcome |
---|---|---|---|
DNA methylation | DNMT1, DNMT3A/B, TET2 | Repression/Activation | Tissue-specific silencing or activation |
Histone acetylation | HDAC1–3, p300/CBP | Repression (HDACs) | Chromatin compaction |
Histone methylation | EZH2 (H3K27me3), SETD1A (H3K4me3) | Repression/Activation | Enhancer/promoter modulation |
PL-I activation requires coordinated histone modifications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9